7-Ethynyl-1-benzothiophene

Description

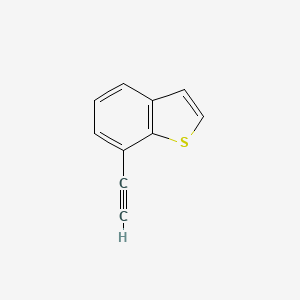

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-ethynyl-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6S/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUAQDUKODVULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1SC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursors for 7 Ethynyl 1 Benzothiophene

Retrosynthetic Analysis of the 7-Ethynyl-1-benzothiophene Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.net For this compound, the most prominent disconnection occurs at the C7-C(ethynyl) bond. This bond can be formed using a carbon-carbon bond-forming reaction, most commonly a palladium-catalyzed cross-coupling reaction. This leads to two key synthons: a 7-functionalized benzothiophene (B83047) cation equivalent and an ethynyl (B1212043) anion equivalent.

The most practical synthetic equivalent for the 7-benzothienyl synthon is a 7-halo-1-benzothiophene (where the halogen is typically iodine or bromine), which is susceptible to oxidative addition to a palladium(0) catalyst. The ethynyl synthon is typically derived from a terminal alkyne, such as trimethylsilylacetylene, where the silyl (B83357) group serves as a protecting group that can be easily removed.

An alternative retrosynthetic strategy involves a functional group interconversion (FGI). The ethynyl group can be retrosynthetically transformed into a carbonyl group, specifically an aldehyde (a formyl group) at the C7 position. This suggests that 7-formyl-1-benzothiophene is a key intermediate, which can then be converted to the target alkyne via established methods like the Corey-Fuchs reaction. This approach disconnects the synthesis into the preparation of the 7-formyl-1-benzothiophene precursor and the subsequent homologation to the alkyne.

Palladium-Catalyzed Cross-Coupling Reactions for Ethynylation at the C7 Position

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Sonogashira coupling, in particular, is a powerful and widely used method for the alkynylation of aryl and vinyl halides. wikipedia.org

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govalfa-chemistry.com For the synthesis of this compound, the precursor is typically 7-bromo- or 7-iodo-1-benzothiophene. The iodide is generally more reactive than the bromide.

The reaction is typically carried out under mild, anaerobic conditions to prevent the homocoupling of the alkyne (Glaser coupling) and to maintain the activity of the catalyst. nih.gov The choice of palladium source, ligand, copper salt, base, and solvent are all critical for optimizing the reaction yield and purity of the product. Trimethylsilylacetylene is often used as the alkyne source, followed by a deprotection step (e.g., with potassium carbonate in methanol) to yield the terminal alkyne.

Table 1: Representative Conditions for Sonogashira Coupling for 7-Ethynylation of 7-Halo-1-benzothiophene

| Parameter | Reagent/Condition | Typical Concentration/Amount | Notes |

|---|---|---|---|

| Aryl Halide | 7-Iodo-1-benzothiophene or 7-Bromo-1-benzothiophene | 1.0 eq | Iodo derivative is more reactive. |

| Alkyne | Trimethylsilylacetylene (TMSA) | 1.2 - 2.0 eq | Excess is used to drive the reaction to completion. |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 1 - 5 mol% | Pd(PPh₃)₄ is a Pd(0) source; PdCl₂(PPh₃)₂ is a Pd(II) precatalyst. |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 2 - 10 mol% | Essential for the classical Sonogashira catalytic cycle. |

| Base/Solvent | Triethylamine (TEA) or Diisopropylamine (DIPA) | - | Acts as both a base to neutralize HX and as a solvent. |

| Co-Solvent | Tetrahydrofuran (THF) or Dioxane | - | Often used to improve solubility of reactants. |

| Temperature | Room Temperature to 60 °C | - | Reaction is typically run under mild thermal conditions. |

Regioselectivity becomes a critical issue when the benzothiophene scaffold possesses multiple halide substituents. For instance, in a dihalobenzothiophene precursor, directing the Sonogashira coupling to the C7 position over other positions requires careful selection of the catalyst and ligand system. The electronic and steric properties of the phosphine (B1218219) ligands on the palladium center can significantly influence the regiochemical outcome of the reaction. jk-sci.comdntb.gov.ua

Generally, palladium catalysts with monodentate phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), may exhibit a certain degree of regioselectivity based on the inherent electronic differences between the C-X bonds. dntb.gov.ua For example, in a molecule with both an iodide and a bromide, the coupling will preferentially occur at the more reactive C-I bond. In cases with two identical halogens, selectivity can be more challenging.

The use of bidentate ligands (e.g., dppf - 1,1'-bis(diphenylphosphino)ferrocene) or bulky, electron-rich monodentate ligands (e.g., tri-tert-butylphosphine) can alter the steric environment around the palladium center, thereby switching the site of oxidative addition and favoring one position over another. jk-sci.comdntb.gov.ua By tuning the ligand system, it is possible to achieve high regioselectivity for ethynylation at the desired C7 position, even in the presence of other potentially reactive sites.

Alternative Synthetic Approaches to this compound

Beyond the widely used Sonogashira coupling, other synthetic strategies exist for the preparation of this compound. These methods often rely on the transformation of a pre-existing functional group at the C7 position or on the direct functionalization of a C-H bond.

An important alternative route begins with a benzothiophene scaffold that is already functionalized at the C7 position with a group that can be readily converted into an alkyne. A prime example is the use of 7-formyl-1-benzothiophene as a precursor. The transformation of an aldehyde to a terminal alkyne can be efficiently accomplished using the Corey-Fuchs reaction. wikipedia.orgjk-sci.comorganic-chemistry.org

This two-step procedure first involves the reaction of the aldehyde with a phosphonium (B103445) ylide generated from carbon tetrabromide and triphenylphosphine to yield a 1,1-dibromoalkene intermediate. alfa-chemistry.comnrochemistry.com In the second step, treatment of this dibromoalkene with a strong base, such as n-butyllithium, induces elimination of HBr followed by a lithium-halogen exchange and a final rearrangement to form the terminal alkyne upon aqueous workup. organic-chemistry.org

Table 2: Corey-Fuchs Reaction Sequence for Synthesis of this compound

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Olefinating Wittig-type Reaction | 7-Formyl-1-benzothiophene, CBr₄, PPh₃ | 7-(2,2-Dibromovinyl)-1-benzothiophene |

| 2 | Elimination & Rearrangement | n-Butyllithium (n-BuLi), then H₂O | This compound |

Direct C-H activation has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials like halides or triflates. Applying this methodology to the synthesis of this compound would involve the direct coupling of a C-H bond on the benzene (B151609) ring of the benzothiophene core with an alkyne source.

While direct C-H functionalization at the C2 and C3 positions of benzothiophene is relatively well-established due to the higher acidity of these protons, achieving regioselective activation on the benzene moiety is more challenging. nih.gov The functionalization at the C7 position typically requires the use of a directing group to steer the metal catalyst to the desired C-H bond. Alternatively, the inherent electronic properties of the substrate or specialized catalyst systems can be exploited.

Palladium-catalyzed direct C-H alkynylation has been reported for various heterocycles. rsc.orgrsc.org Such reactions often employ an oxidant to facilitate the catalytic cycle. The development of a protocol for the direct and selective C-H ethynylation of benzothiophene at the C7 position represents an active area of research, promising a more efficient and environmentally benign route to the target compound.

Electrophilic Cyclization Reactions in Benzothiophene Synthesis

Electrophilic cyclization is a key strategy for the synthesis of the benzothiophene scaffold, typically involving an intramolecular reaction where an electrophile attacks an alkyne moiety, triggering ring closure. This method is particularly effective for constructing 2,3-disubstituted benzothiophenes from appropriately designed precursors.

A prominent example of this approach is the electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles. In this type of reaction, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt can be employed as an electrophilic sulfur source. This salt reacts with o-alkynyl thioanisoles under moderate conditions and at ambient temperature to yield 2,3-disubstituted benzo[b]thiophenes. A notable feature of this method is the introduction of a valuable thiomethyl group at the 3-position of the benzothiophene ring in excellent yields. The reaction demonstrates tolerance to a variety of functional groups on the alkyne substrate. The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur, which is followed by cyclization and subsequent demethylation to form the final benzothiophene product.

Another common electrophilic cyclization pathway utilizes iodine as the electrophile. For instance, a precursor like 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene can undergo electrophilic cyclization when treated with iodine. This reaction proceeds under mild conditions and results in the formation of a 3-iodo-substituted-1-benzothiophene derivative. The resulting iodinated products are highly valuable as they can be further functionalized through various palladium-catalyzed cross-coupling reactions, such as Stille and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 3-position.

The table below summarizes key aspects of these electrophilic cyclization reactions for benzothiophene synthesis.

| Precursor Type | Electrophile/Reagent | Key Features | Resulting Product |

|---|---|---|---|

| o-Alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Moderate conditions, ambient temperature, introduces a 3-thiomethyl group. | 2,3-Disubstituted benzo[b]thiophenes |

| Substituted [2-(methylsulfanyl)phenyl]ethynyl derivatives | Iodine (I₂) | Mild conditions, introduces an iodine atom at the 3-position for further functionalization. | 3-Iodo-benzo[b]thiophene derivatives |

These electrophilic cyclization strategies offer efficient and clean routes to construct the benzothiophene core, providing access to precursors that could be subsequently modified to introduce the 7-ethynyl group.

Advanced Purification and Isolation Techniques for Ethynyl Benzothiophenes

The successful synthesis of a target compound like this compound is critically dependent on the purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. For ethynyl-substituted benzothiophenes, which are often crystalline solids or oils at room temperature, a combination of chromatographic and crystallization techniques is typically employed.

Column Chromatography is the most prevalent and versatile method for the purification of ethynyl benzothiophenes. ias.ac.in This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).

Flash Column Chromatography: This is a rapid form of column chromatography that uses moderate pressure to force the solvent through the column, significantly reducing separation time. For the purification of benzothiophene derivatives, a silica gel stationary phase is common, with eluents typically consisting of a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). ias.ac.inrsc.org The polarity of the eluent is gradually increased to sequentially elute compounds with different polarities.

Preparative Thin-Layer Chromatography (PTLC): For smaller scale purifications or for separating compounds with very similar polarities, PTLC can be an effective technique. The crude mixture is applied as a band onto a silica gel plate, and after development, the separated bands corresponding to the desired product are scraped off and the compound is extracted with a suitable solvent. rsc.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful tool. It uses high pressure to pass the solvent through a column packed with smaller particles, leading to higher resolution and more efficient separation. Recycling preparative HPLC can be used for separating complex mixtures or isomers. rsc.org

Recrystallization is another fundamental technique used for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a hot, suitable solvent. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while impurities remain dissolved in the solvent. For the purification of benzothiophene, mixtures of alcohols (like isopropyl alcohol or isobutyl alcohol) and water have been used as effective recrystallization solvents. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

The table below outlines the common purification techniques applicable to ethynyl benzothiophenes.

| Technique | Stationary/Mobile Phase or Solvent | Primary Application | Key Advantages |

|---|---|---|---|

| Flash Column Chromatography | Silica gel; Hexane/Ethyl acetate gradients | Primary purification of reaction mixtures. | Fast, efficient for moderate to large quantities. ias.ac.inrsc.org |

| Preparative TLC | Silica gel plates; various solvent systems | Small-scale purification and separation of close-running spots. | High resolution for small amounts. rsc.org |

| Preparative HPLC | Various specialized columns (e.g., C18); various solvent systems | Final purification to achieve high purity; separation of isomers. | Highest resolution and purity. rsc.org |

| Recrystallization | Alcohol/water mixtures (e.g., Isopropyl alcohol/water) | Purification of solid final products or intermediates. | Can yield highly pure crystalline material; scalable. |

The selection of the appropriate purification technique, or combination of techniques, is determined by the physical properties of the target ethynyl benzothiophene and the nature of the impurities present. The purity of the isolated compound is typically confirmed using analytical methods such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). ias.ac.in

Chemical Reactivity and Derivatization Strategies of 7 Ethynyl 1 Benzothiophene

Reactivity of the Terminal Ethynyl (B1212043) Moiety

The terminal ethynyl group is a highly versatile functional handle, amenable to a variety of addition and coupling reactions. Its reactivity is central to the construction of more elaborate molecular frameworks, allowing for the conjugation of 7-ethynyl-1-benzothiophene to other molecules or for the extension of its π-conjugated system.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions for Conjugation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. conicet.gov.arbeilstein-journals.org This reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net For this compound, the CuAAC reaction offers a robust strategy for conjugation to molecules containing an azide (B81097) functionality.

The reaction proceeds through a catalytic cycle involving the formation of a copper(I) acetylide intermediate from the terminal alkyne. This intermediate then reacts with an organic azide in a stepwise manner to yield the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst. nih.gov This transformation is essentially quantitative and avoids the formation of the 1,5-regioisomer that is often a byproduct in uncatalyzed thermal cycloadditions. beilstein-journals.orgnih.gov The resulting triazole ring serves as a stable, aromatic linker, connecting the benzothiophene (B83047) scaffold to other chemical entities such as biomolecules, polymers, or fluorescent dyes.

Table 1: Overview of CuAAC Reaction with this compound

| Reactant A | Reactant B | Catalyst System | Product | Application |

|---|

Palladium-Mediated Carbon-Carbon Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the terminal ethynyl group of this compound is an excellent substrate for several of these transformations. These reactions enable the direct linkage of the benzothiophene core to various aryl, vinyl, or other alkynyl groups.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. rsc.org It is one of the most direct methods for synthesizing arylalkynes and conjugated enynes. rsc.org Applying this to this compound allows for the synthesis of derivatives where the benzothiophene moiety is connected to another aromatic or vinylic system through the rigid ethynyl linker, which is useful in the construction of organic electronic materials. researchgate.netresearchgate.net

Heck Coupling: While the classic Heck reaction couples an alkene with an aryl or vinyl halide, variations of this reaction can involve alkynes. nih.govacs.org The ethynyl group can be used to synthesize substituted alkenes, further expanding the range of accessible derivatives.

Suzuki Coupling: The Suzuki reaction typically involves the coupling of an organoboron compound with a halide. acs.orgorganic-chemistry.org While the terminal alkyne itself does not directly participate as a primary partner in the standard Suzuki reaction, it can be transformed into an alkynylboronate ester. This intermediate can then undergo Suzuki coupling with aryl or vinyl halides, providing an alternative route to conjugated systems.

These coupling reactions are fundamental in synthetic organic chemistry for building complex molecular architectures from simpler precursors. nih.gov

Table 2: Key Palladium-Mediated Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System | Typical Product Structure |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd(0) complex, Cu(I) salt, Amine base | Benzothiophene-C≡C-R |

| Heck Coupling | Alkene (R'-CH=CH₂) | Pd(0) complex, Base | Benzothiophene-C(R')=CH₂ or Benzothiophene-CH=CH-R' (after rearrangement) |

Hydration and Hydroamination Reactions of the Alkyne

The carbon-carbon triple bond of the ethynyl group can undergo addition reactions with water (hydration) and amines (hydroamination) to introduce new functional groups.

Hydration: The addition of water across the alkyne can be controlled to yield either a ketone or an aldehyde, depending on the regioselectivity of the reaction. acs.org

Markovnikov Hydration: In the presence of a mercury(II) salt catalyst in aqueous acid, hydration follows Markovnikov's rule. For a terminal alkyne like this compound, this results in the formation of an intermediate enol that rapidly tautomerizes to the more stable methyl ketone, yielding 7-acetyl-1-benzothiophene.

Anti-Markovnikov Hydration: This can be achieved through a hydroboration-oxidation sequence. Using a sterically hindered borane (B79455) reagent (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide under basic conditions leads to the anti-Markovnikov addition product. The resulting enol tautomerizes to an aldehyde, producing (1-benzothiophen-7-yl)acetaldehyde.

Hydroamination: The direct addition of an N-H bond across the alkyne is an atom-economical method for synthesizing nitrogen-containing compounds like enamines and imines, which can be subsequently reduced to amines. conicet.gov.ar The regioselectivity is highly dependent on the catalyst system employed.

Markovnikov Addition: Many transition metal catalysts (e.g., copper, gold, titanium) promote the Markovnikov addition of amines to terminal alkynes, leading to the formation of an enamine or imine intermediate that can be hydrolyzed or reduced to a ketone or amine, respectively. conicet.gov.ar

Anti-Markovnikov Addition: Specific catalytic systems, often involving ruthenium or iridium, have been developed to favor the anti-Markovnikov addition, yielding the linear amine product after reduction.

Table 3: Products of Hydration and Hydroamination of this compound

| Reaction | Conditions/Catalyst | Regioselectivity | Initial Product | Final Product |

|---|---|---|---|---|

| Hydration | H₂SO₄, H₂O, HgSO₄ | Markovnikov | Enol | 7-Acetyl-1-benzothiophene (Ketone) |

| Hydration | 1. Sia₂BH or 9-BBN; 2. H₂O₂, NaOH | Anti-Markovnikov | Enol | (1-Benzothiophen-7-yl)acetaldehyde (Aldehyde) |

| Hydroamination | Various transition metals (e.g., Cu, Au) | Typically Markovnikov | Enamine/Imine | 7-(1-Aminoethyl)-1-benzothiophene (after reduction) |

Functionalization of the Benzothiophene Core

Beyond the reactivity of the ethynyl group, the benzothiophene ring system itself is susceptible to functionalization, primarily through electrophilic aromatic substitution and directed metallation strategies. These methods allow for the introduction of substituents onto the aromatic core, modulating the electronic properties and steric profile of the molecule.

Regioselective Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. In benzothiophene, the thiophene (B33073) ring is more activated towards electrophiles than the benzene (B151609) ring. Substitution typically occurs at the C2 or C3 position. The precise outcome is influenced by the nature of the electrophile and the reaction conditions.

For this compound, the existing C7-substituent will also exert an electronic influence on the regioselectivity. The sulfur atom is an ortho-, para-director within the heterocyclic system, strongly activating the C2 and C3 positions. The ethynyl group is a deactivating, meta-directing group with respect to the benzene ring. Therefore, electrophilic attack is overwhelmingly favored on the electron-rich thiophene ring. The preference between the C2 and C3 positions can be subtle, but substitution often favors the C3 position, which avoids disruption of the sulfur lone pair's aromatic contribution in one of the resonance structures of the sigma complex. However, C2 substitution is also frequently observed.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 3-Nitro-7-ethynyl-1-benzothiophene and 2-Nitro-7-ethynyl-1-benzothiophene |

| Halogenation | Br⁺, Cl⁺ | 3-Bromo-7-ethynyl-1-benzothiophene and 2-Bromo-7-ethynyl-1-benzothiophene |

Directed Ortho-Metallation Strategies on Substituted Benzothiophenes

Directed ortho-metallation (DoM) is a powerful technique for regioselective functionalization of aromatic rings that circumvents the inherent selectivity patterns of EAS. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation and subsequent lithiation to the adjacent ortho position.

In the context of the benzothiophene scaffold, the sulfur atom itself can act as a weak directing group, facilitating lithiation at the C2 and C7 positions. In the case of this compound, the C7 position is already functionalized. Therefore, to achieve selective functionalization at other positions via DoM, one could either leverage the directing effect of the sulfur atom towards the C2 position (if accessible) or introduce a more powerful DMG at another position on the ring. For instance, if a DMG were installed at the C3 position, it would direct metallation to the C2 and C4 positions. This strategy allows for the precise introduction of electrophiles at positions that are not accessible through classical electrophilic substitution reactions, providing a complementary approach to creating highly substituted benzothiophene derivatives.

Chemo- and Regioselectivity in Multi-functionalization Reactions

The presence of multiple reactive sites within the this compound scaffold—namely the ethynyl group, the benzene ring, and the thiophene ring—presents both opportunities and challenges for selective functionalization. Achieving control over chemo- and regioselectivity is paramount in harnessing its full synthetic potential. While specific studies on the multi-functionalization of this compound are not extensively documented, the known reactivity of its constituent parts allows for predictive analysis of its behavior in various reaction conditions.

The terminal alkyne is typically the most reactive site for a variety of transformations. Reactions such as the Sonogashira cross-coupling and azide-alkyne Huisgen cycloaddition ("click" chemistry) are expected to proceed with high chemoselectivity at the ethynyl moiety. These reactions are well-established for their tolerance of a wide range of functional groups, suggesting they could be employed on a this compound substrate bearing other functionalities without significant side reactions.

For instance, in a hypothetical multi-functionalization scenario, one could envision a stepwise approach. Initially, the ethynyl group could be selectively coupled with an aryl halide via a Sonogashira reaction. Subsequently, the benzothiophene core could be subjected to electrophilic aromatic substitution. The regioselectivity of such a substitution would be directed by the existing substituents on the benzene and thiophene rings.

The inherent polarity and electronic nature of the benzothiophene ring system can influence the regioselectivity of cycloaddition reactions involving the ethynyl group. Theoretical studies on related indolynes have shown that the electronic properties of the aryne can dramatically influence the regioselectivity of cycloadditions. Similar effects could be anticipated for this compound, where the electron-donating or -withdrawing nature of substituents on the benzothiophene core could direct the outcome of cycloaddition reactions.

A summary of potential selective reactions on this compound is presented below:

| Reactive Site | Reaction Type | Potential Reagents | Expected Selectivity |

| Ethynyl Group | Sonogashira Coupling | Aryl/Vinyl Halides, Pd catalyst, Cu(I) co-catalyst | High chemoselectivity for the alkyne. |

| Azide-Alkyne Cycloaddition | Organic Azides, Cu(I) or Ru(II) catalyst | High chemoselectivity for the alkyne, forming a triazole ring. | |

| Electrophilic Addition | Halogens, H-X | Follows Markovnikov or anti-Markovnikov addition depending on conditions. | |

| Benzene Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogens, Acylating agents | Regioselectivity directed by the thiophene ring and other substituents. |

| Thiophene Ring | Electrophilic Aromatic Substitution | Halogens, Acylating agents | Generally occurs at the 2- and 3-positions, influenced by the fused benzene ring. |

Synthesis of Complex Architectures Incorporating this compound

The utility of this compound as a building block lies in its ability to be incorporated into larger, more complex molecular architectures, particularly conjugated polymers and materials with interesting optoelectronic properties. The ethynyl group serves as a key linker for polymerization and the extension of π-conjugated systems.

One of the primary methods for constructing such complex architectures is through polymerization reactions. Poly(arylene ethynylene)s (PAEs) are a class of conjugated polymers that can be synthesized using monomers containing ethynyl and haloaryl groups via Sonogashira coupling polymerization. This compound, in conjunction with a dihalo-aromatic comonomer, could be a valuable component in the synthesis of novel PAEs. The inclusion of the benzothiophene unit is known to influence the electronic and photophysical properties of the resulting polymers.

Furthermore, the concept of using benzothiophene derivatives as building blocks for organic semiconductors is well-established. The planar and electron-rich nature of the benzothiophene core contributes to efficient charge transport. By functionalizing the 7-position with an ethynyl group, this building block can be readily incorporated into larger conjugated systems, potentially leading to new materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The synthesis of complex, multi-component molecules can also be envisioned through a series of selective derivatization steps. For example, a "click" reaction at the 7-ethynyl position could introduce a new functional moiety, which could then participate in subsequent transformations. This modular approach allows for the systematic construction of complex molecules with precise control over their structure and function.

Below is a table outlining potential complex architectures that could be synthesized from this compound:

| Architecture Type | Synthetic Strategy | Key Reactions | Potential Applications |

| Conjugated Polymers | Sonogashira Polymerization | Palladium-catalyzed cross-coupling | Organic electronics, sensors |

| Dendrimers | Convergent or Divergent Synthesis | Sonogashira coupling, Click chemistry | Light-harvesting, drug delivery |

| Macrocycles | Intramolecular Cyclization | Glaser coupling, Eglinton coupling | Host-guest chemistry, molecular recognition |

| Functional Dyes | Derivatization of the Benzothiophene Core | Electrophilic substitution followed by coupling reactions | Organic light-emitting diodes (OLEDs), imaging agents |

Computational and Theoretical Investigations of 7 Ethynyl 1 Benzothiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. chemrxiv.orgresearchgate.net It is used to determine the ground-state electronic structure of molecules. For 7-ethynyl-1-benzothiophene, a DFT study would begin with geometry optimization, where the lowest energy arrangement of atoms is found. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

The stability of the molecule can be assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. By comparing the energy of this compound with that of its isomers or related compounds, its relative thermodynamic stability can be predicted. Functionals like B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for such studies on organic molecules. rsc.orgacs.org

Table 1: Representative DFT-Calculated Properties for a Substituted Benzothiophene (B83047) Derivative (Note: This data is illustrative and not specific to this compound)

| Property | Calculated Value | Method/Basis Set |

| Total Energy | -X Hartrees | B3LYP/6-311+G(d,p) |

| Dipole Moment | Y Debye | B3LYP/6-311+G(d,p) |

| Rotational Constants | A, B, C (GHz) | B3LYP/6-311+G(d,p) |

This interactive table demonstrates typical output from DFT calculations, providing insights into the molecule's fundamental electronic and physical properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, which is relevant for applications in electronics and materials science. acs.org For this compound, the spatial distribution of the HOMO and LUMO would be visualized. Typically, in such π-conjugated systems, the HOMO and LUMO are distributed across the aromatic rings and the ethynyl (B1212043) substituent. The precise distribution indicates the most likely sites for electrophilic and nucleophilic attack. scirp.org

Table 2: Illustrative Frontier Molecular Orbital Data for a Benzothiophene Analog (Note: This data is illustrative and not specific to this compound)

| Molecular Orbital | Energy (eV) | Spatial Distribution |

| HOMO | -6.2 | Delocalized over benzothiophene ring and ethynyl group |

| LUMO | -1.8 | Delocalized over benzothiophene ring, with contribution from the ethynyl group |

| HOMO-LUMO Gap | 4.4 |

This interactive table presents hypothetical energy levels and distributions for the frontier orbitals, which are key indicators of chemical reactivity and electronic transition behavior.

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of new compounds.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). youtube.commdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. nih.govbohrium.com For this compound, the calculations would likely predict π-π* transitions responsible for absorption in the UV region, characteristic of aromatic systems. mdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting NMR chemical shifts (¹H and ¹³C). acs.org The calculated shifts for this compound would be compared to a standard reference (like tetramethylsilane) to predict the NMR spectrum. This is invaluable for confirming the compound's structure.

Table 3: Predicted Spectroscopic Data for a Hypothetical Aromatic Compound (Note: This data is illustrative and not specific to this compound)

| Spectrum | Parameter | Predicted Value | Method |

| UV-Vis | λmax | 285 nm | TD-DFT/B3LYP |

| ¹H NMR | Chemical Shift (δ) | 7.2-8.1 ppm (aromatic), 3.5 ppm (ethynyl) | DFT/GIAO |

| ¹³C NMR | Chemical Shift (δ) | 120-140 ppm (aromatic), 80-90 ppm (ethynyl) | DFT/GIAO |

This interactive table showcases how computational chemistry can predict spectroscopic data, which is essential for experimental validation and structural elucidation.

Molecular Modeling and Docking Studies for Target Interaction Prediction

Beyond intrinsic properties, computational methods can predict how a molecule might interact with larger biological systems, such as proteins. This is a cornerstone of structure-based drug design. wikipedia.orgnih.gov Benzothiophene derivatives are known to possess a wide range of biological activities, making such studies particularly relevant. researchgate.netnih.govbenthamdirect.comnih.goveurekaselect.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. wikipedia.orgmdpi.com The process involves sampling many possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. nih.gov

A typical docking study for this compound would involve selecting a relevant protein target (e.g., an enzyme implicated in a disease). The docking algorithm would then predict the binding mode and calculate a docking score, which is an estimate of the binding free energy. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the binding site. nih.gov

Table 4: Sample Ligand-Protein Docking Results for a Benzothiophene Inhibitor (Note: This data is illustrative and not specific to this compound)

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase (e.g., 3XYZ) | -8.5 | Phe82, Leu134 | π-π stacking, Hydrophobic |

| Kinase (e.g., 3XYZ) | -8.5 | Lys21 | Hydrogen bond (via a hypothetical polar group) |

This interactive table illustrates the output of a molecular docking simulation, identifying potential biological targets and the nature of the molecular interactions.

While docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time. bioinformaticsreview.comgithub.io Starting from the best-docked pose, an MD simulation treats the atoms as classical particles and solves Newton's equations of motion. youtube.comyoutube.com

Table 5: Representative Molecular Dynamics Simulation Analysis (Note: This data is illustrative and not specific to this compound)

| Simulation Parameter | Result | Interpretation |

| Simulation Time | 200 ns | Sufficient time to assess complex stability |

| Average RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site |

| Key Interaction Persistence | Hydrogen bond with Lys21 present > 85% of simulation time | Indicates a stable and significant interaction |

This interactive table summarizes typical findings from a molecular dynamics simulation, offering a deeper understanding of the stability and dynamics of the ligand-protein interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic potential, thereby guiding the design of new, more potent analogs.

Generation and Selection of Molecular Descriptors for this compound Derivatives

The foundation of a robust QSAR model lies in the accurate and comprehensive characterization of molecular structures through numerical values known as molecular descriptors. For a series of this compound derivatives, a wide array of descriptors can be calculated to quantify various aspects of their molecular architecture. These descriptors are typically categorized as follows:

1D Descriptors: These include basic molecular properties such as molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (e.g., Randić index, Balaban index), and electro-topological state (E-state) indices which describe the electronic and topological characteristics of each atom.

3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors include steric parameters (e.g., molecular volume, surface area), electronic properties (e.g., dipole moment, partial charges), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

The initial generation of descriptors can result in a large and often redundant dataset. Therefore, a crucial step is the selection of a smaller subset of descriptors that are most relevant to the biological activity being modeled. This selection process aims to reduce noise, avoid overfitting, and improve the interpretability of the resulting QSAR model. Common methods for descriptor selection include:

Correlation Analysis: A correlation matrix is generated to identify and remove descriptors that are highly correlated with each other, as they provide redundant information.

Stepwise Regression: This involves iteratively adding or removing descriptors from the model based on their statistical significance.

Genetic Algorithms (GA): These are optimization algorithms inspired by natural selection that can efficiently search for the best combination of descriptors.

For instance, in a hypothetical QSAR study on this compound derivatives, a combination of steric, electrostatic, and electro-topological parameters might be identified as being primarily responsible for their activity.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecule. |

| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energy | Energies of the highest occupied and lowest unoccupied molecular orbitals. |

Development and Validation of Predictive QSAR Models

Once a relevant set of descriptors has been selected, the next step is to develop a mathematical model that links these descriptors to the biological activity of the this compound derivatives. Several statistical methods can be employed for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors).

Principal Component Regression (PCR): This technique is useful when dealing with a large number of correlated descriptors. It first reduces the dimensionality of the descriptor space by creating principal components and then performs regression on these components.

Partial Least Squares (PLS): PLS is similar to PCR but it considers both the descriptor matrix and the activity data simultaneously, often leading to more robust models.

The development of a QSAR model is an iterative process that requires rigorous validation to ensure its reliability and predictive power. Validation is typically performed using both internal and external methods:

Internal Validation: This involves assessing the stability and robustness of the model using the same dataset on which it was trained. A common technique is leave-one-out cross-validation (LOO-CV), where one compound is removed from the dataset, the model is retrained on the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. The quality of the internal validation is often assessed by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model.

External Validation: This is a more stringent test of the model's predictive ability, where the model is used to predict the activity of a set of compounds (the test set) that were not used in the model development. The predictive power is evaluated by the predicted correlation coefficient (r²_pred). An r²_pred value greater than 0.5 is typically required for a model to be considered predictive.

A well-validated QSAR model for this compound derivatives can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

| Parameter | Value | Description |

|---|---|---|

| r² (coefficient of determination) | > 0.7 | Measures the goodness of fit of the model. |

| q² (cross-validated r²) | > 0.5 | Indicates the internal predictive ability of the model. |

| r²_pred (r² for external test set) | > 0.5 | Measures the model's ability to predict the activity of new compounds. |

| F-test | High value | Indicates the statistical significance of the model. |

| Standard Error of Estimate (SEE) | Low value | Represents the absolute measure of the quality of fit. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pathway Analysis

Several key ADME parameters can be predicted using computational models:

Absorption: This refers to the process by which a drug enters the bloodstream. Important parameters include aqueous solubility (LogS), intestinal absorption, and permeability through Caco-2 cells, which is a model for the intestinal epithelium.

Distribution: This describes how a drug spreads throughout the body. Key predictors include plasma protein binding, blood-brain barrier (BBB) penetration, and the volume of distribution (VDss). For CNS-active compounds, the ability to cross the BBB is particularly important.

Metabolism: This involves the chemical modification of drugs by enzymes in the body, primarily in the liver. In silico models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a large number of drugs.

Excretion: This is the removal of the drug and its metabolites from the body. Total clearance is a key parameter that can be computationally estimated.

These predictions are often based on established rules and models, such as Lipinski's "Rule of Five," which provides a set of guidelines for predicting the oral bioavailability of a compound based on its physicochemical properties.

For this compound derivatives, in silico ADME profiling would involve calculating a range of physicochemical and pharmacokinetic parameters. For example, the lipophilicity, often expressed as the logarithm of the octanol/water partition coefficient (LogP), is a critical determinant of both absorption and distribution.

| ADME Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Aqueous Solubility (LogS) | -4.5 | Moderately soluble |

| Caco-2 Permeability | High | Good intestinal absorption expected | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Yes | Potential for CNS activity |

| Plasma Protein Binding | >90% | High binding to plasma proteins | |

| Metabolism | CYP2D6 Inhibition | No | Low risk of drug-drug interactions via this pathway |

| Excretion | Total Clearance | Low | Slow elimination from the body |

By integrating QSAR and in silico ADME predictions, researchers can build a comprehensive computational profile of this compound derivatives, enabling a more rational and efficient approach to the design and optimization of new drug candidates.

Despite a comprehensive search for pharmacological and biological research on "this compound" and its derivatives, no specific in vitro or preclinical data relating to the outlined topics of antiproliferative/cytotoxic activity, enzyme inhibition, receptor binding, antimicrobial/antifungal activity, or antioxidant effects in cellular systems could be retrieved. The available scientific literature does not appear to contain studies focused on the biological screening or elucidation of the molecular mechanisms of action for this particular compound and its derivatives as per the requested detailed outline.

Therefore, it is not possible to provide an article with the specified content, data tables, and detailed research findings solely focused on "this compound" and its derivatives at this time. Further experimental research would be required to generate the data necessary to fulfill this request.

Pharmacological and Biological Research on 7 Ethynyl 1 Benzothiophene Derivatives in Vitro and Preclinical Focus

Elucidation of Molecular Mechanisms of Action (In Vitro)

Target Identification and Validation Approaches (e.g., proteomics, biochemical assays)

Identifying the molecular targets of a bioactive compound is a critical step in drug discovery. For derivatives of 7-ethynyl-1-benzothiophene, this process involves a combination of computational and experimental methods. Chemical proteomics is a powerful strategy for target deconvolution. nih.gov This approach can utilize the ethynyl (B1212043) group as a handle for "click chemistry" to link the compound to reporter tags or affinity matrices, enabling the isolation and identification of binding proteins from cell lysates. nih.gov

Biochemical assays are fundamental to validating these potential targets. For instance, if a proteomics screen suggests a particular kinase is a target, its activity would be measured in the presence of the benzothiophene (B83047) derivative. This has been demonstrated with other heterocyclic compounds, where derivatives were tested for their ability to inhibit specific enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.comsemanticscholar.org Such assays quantify the compound's potency, often expressed as an IC50 value, confirming a direct interaction with the purified protein.

Signaling Pathway Modulation Studies (e.g., apoptosis, cell cycle regulation)

Many therapeutic agents, particularly in oncology, function by modulating critical cellular signaling pathways that control cell survival and proliferation. nih.gov Derivatives of the benzothiophene scaffold have been investigated for their ability to induce apoptosis (programmed cell death) and to arrest the cell cycle.

In one study, a series of benzothieno[3,2-b]pyran derivatives were evaluated for their cytotoxic effects. The most active compound, 2-amino-6-bromo-4-(4-nitrophenyl)-4H- wisdomlib.orgbenzothieno[3,2-b]pyran-3-carbonitrile, was found to significantly disrupt the cell cycle in human colon adenocarcinoma (HCT-116) cells. nih.gov Treatment led to a decrease in the G1 phase population and an accumulation of cells in the G2/M phase. nih.gov Furthermore, the compound induced a time-dependent increase in both early and late-stage apoptotic cells. nih.gov These findings indicate that the benzothiophene framework can be chemically modified to create derivatives that interfere with the core machinery of cell division and survival. nih.govmdpi.com

Table 1: Effects of a Benzothieno[3,2-b]pyran Derivative on Cell Cycle Progression in HCT-116 Cells| Cell Cycle Phase | Observed Effect | Implication |

|---|---|---|

| Pre-G1 | Increased cell population | Indication of apoptosis (sub-G1 peak) |

| G1 Phase | Time-dependent decrease in cell population | Inhibition of cell entry into the synthesis (S) phase |

| G2/M Phase | Increased cell population | Arrest of cells before or during mitosis |

DNA Interaction Studies (e.g., intercalation, damage)

Another mechanism by which cytotoxic compounds can exert their effects is through direct interaction with DNA. nih.gov Such interactions can include intercalation (inserting between base pairs), groove binding, or covalent modification, leading to DNA damage and subsequent cell cycle arrest or apoptosis. nih.gov

While direct DNA interaction studies on this compound are not widely reported, research on structurally related compounds provides insight. For example, a benzothiazole (B30560) derivative was shown to generate reactive oxygen species (ROS), leading to DNA double-strand breaks. nih.gov This DNA damage was a key event preceding a potent G2/M cell cycle arrest and apoptosis. nih.gov The ethynyl group itself can be a site of reactivity, and its incorporation into a planar aromatic system like benzothiophene could facilitate intercalative binding or other forms of DNA interaction. Spectroscopic techniques and gel electrophoresis are common methods used to investigate these potential interactions.

In Vivo Preclinical Studies (Non-Human Models)

Following promising in vitro results, preclinical studies in non-human models are essential to evaluate a compound's efficacy and behavior in a whole organism.

Efficacy Assessment in Preclinical Disease Models (e.g., tumor xenografts, infection models)

To assess the potential therapeutic utility of novel benzothiophene derivatives, researchers employ various preclinical disease models. In oncology research, tumor xenograft models are standard. In these models, human cancer cells are implanted into immunocompromised mice, forming a tumor that can be treated with the test compound. researchgate.netnih.gov Efficacy is primarily measured by the inhibition of tumor growth over time compared to a vehicle-treated control group. nih.gov At the end of the study, tumors are often excised and weighed for a final comparison. researchgate.net

For anti-infective research, infection models are used. For instance, a benzothiophene derivative, JSF-3269, demonstrated in vivo efficacy in a mouse model of acute, drug-resistant Enterococcus faecium infection. Such studies are critical for establishing the potential of a compound to treat specific diseases in a living system.

Pharmacodynamic Marker Evaluation in Animal Models

Pharmacodynamic (PD) markers are used to demonstrate that a compound is engaging its target and eliciting the desired biological effect in vivo. These markers provide a measurable link between drug administration and the biological response. For an anticancer agent, a PD marker could be the inhibition of a target kinase in tumor tissue, or a downstream effect like the induction of apoptosis, which can be measured by techniques like TUNEL staining on excised tumor tissue.

In some studies, non-invasive imaging can serve as a PD marker. For example, 18F-FDG Positron Emission Tomography (PET) scans can be used to monitor changes in tumor metabolism in response to treatment. nih.gov A significant decrease in 18F-FDG uptake in a tumor xenograft following treatment would serve as a marker of drug activity, often preceding any observable changes in tumor volume. nih.gov

Preliminary Toxicity Assessment in Animal Models (excluding adverse effect profiles)

Early assessment of a compound's toxicity is a crucial component of preclinical development. These studies are designed to identify potential liabilities before advancing to more extensive testing. zsmu.edu.ua Acute or subchronic toxicity studies are often conducted in rodent models, such as rats or mice. zsmu.edu.uanih.gov

Table 2: Parameters Monitored in Preliminary Animal Toxicity Studies| Category | Specific Parameters | Purpose |

|---|---|---|

| In-Life Observations | Clinical Signs | Monitor for overt signs of toxicity |

| Body Weight | Assess general health and development | |

| Food/Water Consumption | Evaluate effects on appetite and hydration | |

| Clinical Pathology | Hematology | Assess effects on blood cells (red, white, platelets) |

| Serum Chemistry | Evaluate organ function (e.g., liver, kidney) | |

| Post-Mortem | Histopathology | Microscopic examination of tissues for cellular changes |

Structure Activity Relationship Sar Studies of 7 Ethynyl 1 Benzothiophene Derivatives

Impact of Ethynyl (B1212043) Group Modifications on Biological and Chemical Properties

The ethynyl group at the 7-position of the 1-benzothiophene scaffold is a key functional moiety that significantly influences the molecule's biological and chemical characteristics. Its unique linear geometry and electron-rich triple bond offer opportunities for a variety of chemical transformations and interactions with biological targets.

The terminal alkyne of the 7-ethynyl-1-benzothiophene moiety is a versatile chemical handle for bioorthogonal chemistry. These reactions occur in biological systems without interfering with native biochemical processes. The most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net

In CuAAC , the terminal alkyne reacts with an azide (B81097) to form a stable triazole linkage, a reaction widely used for bioconjugation, such as labeling proteins and other biomolecules. nih.gov This methodology, however, is often limited to in vitro or ex vivo applications due to the cytotoxicity of the copper catalyst.

SPAAC offers an alternative for live-cell imaging and in vivo studies by using a strained cyclooctyne (B158145) instead of a copper catalyst. researchgate.net The relief of ring strain drives the reaction forward, allowing for the conjugation of the this compound derivative to a biomolecule of interest that has been metabolically labeled with an azide. This enables the tracking and visualization of biological processes. While specific studies on this compound in this context are not extensively documented, the reactivity of the terminal alkyne makes it a prime candidate for such applications.

The table below summarizes the key features of these bioorthogonal reactions.

| Reaction | Key Features | Applications |

| CuAAC | Copper(I)-catalyzed, forms a stable triazole, high reaction rate. | In vitro bioconjugation, protein labeling, drug discovery. |

| SPAAC | Copper-free, uses strained cyclooctynes, suitable for in vivo studies. | Live-cell imaging, in vivo tracking of biomolecules. |

Modifications to the terminal alkyne, such as the addition of various substituents, can profoundly alter the electronic and steric properties of the this compound derivative.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the ethynyl moiety can modulate the pKa of the acetylenic proton and the nucleophilicity of the triple bond. mdpi.com An EWG can increase the acidity of the terminal proton, potentially influencing its interaction with biological targets or its reactivity in certain chemical transformations. Conversely, an EDG can increase the electron density of the alkyne, which may enhance its participation in reactions like cycloadditions.

Steric Effects: The size and shape of substituents on the ethynyl group can introduce steric hindrance, which can affect the molecule's ability to bind to a target protein. frontiersin.org Bulky substituents may prevent the molecule from fitting into a binding pocket, thereby reducing its biological activity. However, in some cases, steric bulk can be strategically employed to enhance selectivity for a specific target over others.

Substituent Effects on the Benzothiophene (B83047) Core at Various Positions

The benzothiophene core serves as a rigid scaffold for the presentation of various functional groups. The nature and position of substituents on this bicyclic system are critical determinants of the molecule's biological activity and selectivity. nih.gov

The biological activity of benzothiophene derivatives is highly sensitive to the position of substituents on the aromatic ring. For instance, in a series of benzothiophene derivatives targeting a particular enzyme, a substituent at the C-2 position might be crucial for activity, while the same substituent at the C-3 or C-5 position could lead to a significant loss of potency. rsc.org

A hypothetical example of positional effects is presented in the table below, illustrating how the position of a nitro group on the benzothiophene core could influence inhibitory activity against a hypothetical kinase.

| Compound | Substituent Position | IC50 (nM) |

| 1 | 2-NO2 | 50 |

| 2 | 3-NO2 | 500 |

| 3 | 4-NO2 | 120 |

| 4 | 5-NO2 | 85 |

| 5 | 6-NO2 | 200 |

This hypothetical data suggests that a nitro group at the 2- or 5-position is more favorable for activity than at other positions. Such positional scanning is a common strategy in SAR studies to identify the optimal substitution pattern for a given biological target.

The electronic and steric properties of substituents on the benzothiophene core play a crucial role in their interactions with biological macromolecules. researchgate.net

Electronic Contributions: The introduction of EDGs or EWGs can alter the electron distribution of the benzothiophene ring system, affecting its ability to participate in π-π stacking, hydrogen bonding, or other non-covalent interactions with a target protein. nih.gov For example, an EWG might enhance the acidity of a nearby proton, making it a better hydrogen bond donor.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. slideshare.net For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. pharmacophorejournal.com

A ligand-based pharmacophore model can be developed by aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. nih.gov This model can then be used to virtually screen large compound libraries to identify new potential hits with the desired biological activity.

Structure-based pharmacophore models are derived from the three-dimensional structure of the target protein, usually in complex with a ligand. slideshare.net These models define the key interaction points within the binding site, providing a more detailed and accurate guide for the design of new ligands.

Key pharmacophoric features that might be important for the biological activity of this compound derivatives could include:

Aromatic Ring: The benzothiophene core itself, which can engage in π-π stacking interactions.

Hydrogen Bond Acceptor/Donor: The sulfur atom in the thiophene (B33073) ring or substituents on the core or ethynyl group.

Hydrophobic Features: The aromatic rings and any aliphatic substituents.

Alkyne Moiety: The ethynyl group, which can participate in various interactions, including π-alkyne interactions.

By understanding these SAR principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with improved therapeutic potential. mdpi.com

Scaffold Hopping and Isosteric Replacements in Ethynyl Benzothiophene Derivatives

In the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists often employ strategies such as scaffold hopping and isosteric replacement. These approaches aim to modify the core structure of a lead compound, like this compound, to explore new chemical space while retaining or enhancing its desired biological activity.

Scaffold hopping involves the replacement of a central molecular core with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups essential for biological activity. This technique can lead to the discovery of new intellectual property, improved physicochemical properties, and altered off-target effects. For derivatives of this compound, this could involve replacing the benzothiophene core with other bicyclic or heterocyclic systems. The goal is to identify novel chemotypes that mimic the spatial and electronic features of the original benzothiophene ring system, thereby preserving its interaction with the biological target.

Isosteric and bioisosteric replacements are more subtle modifications where an atom or a group of atoms is exchanged for another with similar size, shape, and electronic configuration. A classic example of an isosteric replacement for the sulfur atom in the thiophene ring of benzothiophene would be its substitution with a vinylene group (-CH=CH-) to yield a naphthalene (B1677914) derivative, or with an oxygen atom to form a benzofuran. Bioisosteric replacements are broader and focus on substitutions that result in similar biological activity, which may not be strictly isosteric. For instance, replacing the ethynyl group at the 7-position with other small, rigid functional groups like a cyano (-CN) or a trifluoromethyl (-CF3) group could be explored to modulate target binding and metabolic stability.

Detailed research findings on specific scaffold hopping and isosteric replacement studies for this compound derivatives are not extensively available in publicly accessible literature. However, based on the principles of medicinal chemistry, hypothetical modifications can be proposed to guide future research. The following table illustrates potential scaffold hops and isosteric replacements of a hypothetical this compound derivative and the anticipated impact on its properties.

| Original Scaffold/Group | Replacement Scaffold/Group | Rationale for Replacement | Potential Impact on Activity/Properties |

| 1-Benzothiophene | Indole | Isosteric replacement of sulfur with a nitrogen atom. | May alter hydrogen bonding capabilities and metabolic stability. |

| 1-Benzothiophene | Naphthalene | Isosteric replacement of the sulfur atom with a vinylene group. | Could enhance lipophilicity and affect stacking interactions with the target. |

| 1-Benzothiophene | Benzofuran | Isosteric replacement of sulfur with an oxygen atom. | May change electronic properties and hydrogen bond accepting ability. |

| 7-Ethynyl | 7-Cyano | Isosteric replacement of the ethynyl group. | Can act as a hydrogen bond acceptor and may alter target binding affinity. |

| 7-Ethynyl | 7-Trifluoromethyl | Bioisosteric replacement. | Increases lipophilicity and can improve metabolic stability. |

This table is generated based on established principles of medicinal chemistry and represents hypothetical examples for illustrative purposes. The actual impact on biological activity would need to be determined through synthesis and experimental testing.

The exploration of such modifications is a critical step in the optimization of lead compounds. By systematically altering the core structure and peripheral functional groups of this compound, researchers can delineate the structure-activity relationship (SAR) and develop new analogues with superior therapeutic potential.

Advanced Spectroscopic and Structural Elucidation of 7 Ethynyl 1 Benzothiophene and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of organic compounds like 7-Ethynyl-1-benzothiophene. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei (primarily ¹H and ¹³C), a complete structural map can be assembled.

Based on the structure of this compound, a ¹H NMR spectrum would be expected to show six distinct signals: five in the aromatic region corresponding to the protons on the benzothiophene (B83047) ring system and one for the acetylenic proton. The ¹³C NMR spectrum would display ten signals, corresponding to the ten carbon atoms in the molecule.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are critical for assembling the molecular framework by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the correlations between adjacent protons on the benzene (B151609) and thiophene (B33073) rings, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would allow for the definitive assignment of each carbon atom in the benzothiophene skeleton that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This would be instrumental in piecing together the entire structure. For instance, correlations from the protons on the benzene part of the molecule to the quaternary carbons shared between the two rings would confirm the fused ring system. Correlations from the aromatic protons to the ethynyl (B1212043) carbons would verify the position of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In a relatively planar molecule like this compound, NOESY could show through-space correlations between protons on the ethynyl group and the adjacent proton on the aromatic ring.

A summary of expected 2D NMR correlations for the structural elucidation of this compound is presented below.

| Technique | Purpose | Expected Correlations for this compound |

| COSY | Identifies H-H couplings | Correlations between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6). |

| HMQC/HSQC | Correlates protons to their directly attached carbons | Each aromatic CH group would show a correlation. |

| HMBC | Shows long-range (2-3 bond) H-C correlations | Correlations from aromatic protons to quaternary carbons and ethynyl carbons. |

| NOESY | Identifies protons close in space | Correlation between the H-6 proton and the protons of the ethynyl group. |

Solid-State NMR for Conformational Analysis

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can reveal information about the molecule's conformation and packing in the crystalline state. documentsdelivered.com For benzothiophene derivatives, ssNMR can be used to study conformational polymorphism, where different crystal forms of the same compound exhibit distinct molecular arrangements. documentsdelivered.com Techniques like 2D PASS (magic angle spinning) can be employed to analyze the influence of crystal packing on the molecular structure. documentsdelivered.com Although specific ssNMR data for this compound are not available, this method would be valuable for understanding its solid-state properties.

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unimi.it It provides definitive proof of molecular structure, including bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction analysis of this compound would provide an unambiguous confirmation of its chemical structure. mdpi.com The analysis would yield a detailed crystallographic data set, which includes information about the crystal system, space group, and unit cell dimensions. researchgate.net This data allows for the creation of a 3D model of the molecule, confirming the planarity of the benzothiophene core and the geometry of the ethynyl substituent. researchgate.net While the crystal structure for this compound itself is not present in the searched literature, analysis of related benzothiophene derivatives shows how this technique confirms molecular structures and reveals details about intermolecular interactions like π–π stacking in the solid state. mdpi.com

A typical data table generated from a single crystal X-ray diffraction experiment would include the following parameters:

| Parameter | Description |

| Formula | Molecular formula of the compound. |

| Formula Weight | Molecular weight of the compound. |

| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic). mdpi.com |

| Space Group | The designation of the crystal's symmetry group (e.g., P2₁/n). mdpi.com |

| Unit Cell Dimensions | a, b, c (lengths) and α, β, γ (angles). researchgate.net |

| Volume | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Density (calculated) | The calculated density of the crystal. |

Co-crystallization with Biological Targets for Binding Mode Elucidation

Co-crystallization is a technique where a small molecule (ligand) is crystallized with a biological macromolecule, such as a protein or enzyme, to determine how the ligand binds. google.com This is a cornerstone of structure-based drug design. Benzothiophene scaffolds are found in many biologically active compounds, including some that act as antagonists for targets like the estrogen receptor. nih.govrsc.org

In a study on novel benzothiophene analogs, X-ray crystallography of a co-crystal successfully illustrated the covalent engagement of the compound with a Cysteine residue in the estrogen receptor α (ERα). nih.gov If this compound were to be investigated as a ligand for a biological target, obtaining a co-crystal structure would be a primary goal to elucidate its precise binding mode and inform further optimization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. rsc.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique molecular formula.

For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₆S. The calculated theoretical exact mass can be compared to the experimentally measured mass, with a match providing strong evidence for the compound's identity. This technique is routinely reported in the synthesis and characterization of new benzothiophene derivatives. mdpi.commdpi.com

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₆S | - |

| Theoretical Exact Mass ([M+H]⁺) | 159.0263 | Calculated |

| Measured Mass ([M+H]⁺) | Not available in search results | - |

In addition to accurate mass determination of the parent ion, HRMS can provide information on the fragmentation patterns of the molecule, which can further support structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Metabolite Identification

Tandem mass spectrometry (MS/MS) is an indispensable tool for the unambiguous structural confirmation of synthetic compounds like this compound and for the identification of its metabolites in complex biological matrices. nih.gov The technique involves multiple stages of mass analysis, typically including the selection of a precursor ion (such as the molecular ion, M+) followed by its fragmentation through collision-induced dissociation (CID) to produce a unique spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint, providing definitive structural information. nih.gov

For this compound, the high-resolution mass spectrum would first confirm the elemental composition. In MS/MS analysis, the stable aromatic benzothiophene ring is expected to result in a prominent molecular ion peak. libretexts.orgnih.gov The fragmentation pathways are predicted to involve characteristic losses from the ethynyl group and cleavage of the benzothiophene ring system.

Predicted Fragmentation Pattern: The fragmentation of the this compound radical cation (m/z 158) would likely proceed through several key pathways:

Loss of acetylene (B1199291) (C₂H₂): A common fragmentation for ethynyl-substituted aromatic compounds, leading to a significant fragment ion.

Loss of a sulfur atom (S): Cleavage of the thiophene ring can result in the expulsion of a sulfur atom.

Cleavage of the thiophene ring: Resulting in the loss of fragments like CS or HCS.